molecular formula C12H16BrNO6 B1411375 Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester CAS No. 1431509-31-7

Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester

Cat. No.: B1411375
CAS No.: 1431509-31-7
M. Wt: 350.16 g/mol
InChI Key: YPXPBBYXFVFGAO-UHFFFAOYSA-N
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Description

Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester is a complex organic compound with a unique structure that includes a brominated propanoic acid derivative and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester typically involves multiple steps:

    Bromination: The starting material, 2-methylpropanoic acid, undergoes bromination to introduce the bromine atom at the alpha position.

    Esterification: The brominated product is then esterified with 2,5-dioxo-1-pyrrolidinyl oxy group under acidic conditions to form the ester linkage.

    Oxidation: The final step involves oxidation to introduce the oxoethyl group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Various substituted propanoic acid derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its brominated and ester functionalities make it a valuable building block for constructing diverse chemical structures.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. The presence of the pyrrolidinyl group is particularly interesting for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including agrochemicals and polymers. Its reactivity and functional groups allow for the creation of materials with tailored properties.

Mechanism of Action

The mechanism by which propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through covalent modification or non-covalent binding. The bromine atom and ester group are key functional sites that can participate in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-bromo-2-methyl-, ethyl ester: Similar in structure but lacks the pyrrolidinyl group.

    Propanoic acid, 2-bromo-, methyl ester: A simpler structure with fewer functional groups.

Uniqueness

The uniqueness of propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester lies in its combination of brominated propanoic acid and pyrrolidinyl ester functionalities. This combination provides a distinct reactivity profile and potential for diverse applications in synthesis and medicinal chemistry.

This detailed overview should provide a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2-bromo-2-methylpropanoyl)oxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO6/c1-11(2,13)9(17)19-12(3,4)10(18)20-14-7(15)5-6-8(14)16/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXPBBYXFVFGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)ON1C(=O)CCC1=O)OC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester
Reactant of Route 2
Reactant of Route 2
Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester
Reactant of Route 3
Reactant of Route 3
Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester
Reactant of Route 4
Reactant of Route 4
Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester
Reactant of Route 5
Reactant of Route 5
Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester
Reactant of Route 6
Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester

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